molecular formula C8H7N3O B15232783 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone

Cat. No.: B15232783
M. Wt: 161.16 g/mol
InChI Key: NCYOXUFWEFPXDG-UHFFFAOYSA-N
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Description

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their structural similarity to purine nucleobases, which makes them significant in various biological and chemical applications. The unique structure of this compound allows it to interact with biological molecules, making it a potential candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone typically involves the condensation of pyrrole derivatives with pyrimidine precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with acyl chlorides or anhydrides under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrrolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone involves its interaction with various molecular targets. It can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit tyrosine kinases, which are involved in cell growth and proliferation . The compound can also induce apoptosis by activating proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for anticancer drug development. Additionally, its versatility in chemical reactions and applications in various fields further highlight its significance.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(5H-pyrrolo[3,2-d]pyrimidin-2-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)8-10-4-7-6(11-8)2-3-9-7/h2-4,9H,1H3

InChI Key

NCYOXUFWEFPXDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C(=N1)C=CN2

Origin of Product

United States

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